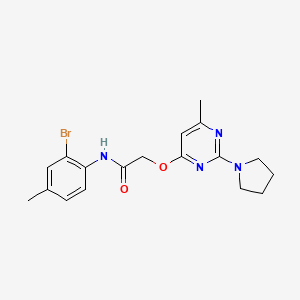
5-(Methoxymethyl)-2H-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Methoxymethyl)-2H-triazole-4-carboxylic acid” likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “5-(Methoxymethyl)” indicates a methoxymethyl group attached to the 5th carbon of the triazole ring. The “carboxylic acid” part suggests the presence of a carboxylic acid functional group .
Molecular Structure Analysis
The molecular structure would likely show the triazole ring with the methoxymethyl group attached to one of the carbon atoms and the carboxylic acid group attached to another carbon atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-donating methoxymethyl group and the electron-withdrawing carboxylic acid group. These groups could potentially direct and influence subsequent chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
The chemistry of triazole derivatives, including those related to "5-(Methoxymethyl)-2H-triazole-4-carboxylic acid," is essential for creating biologically active compounds. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the preparation of peptidomimetics and compounds with triazole scaffolds, which are significant in drug development, including HSP90 inhibitors showing considerable potency (Ferrini et al., 2015).
Anticancer and Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their potential in treating cancer and infections. Some compounds have shown promising results against a panel of cancer cell lines and various microbial strains, highlighting their potential in medicinal chemistry and pharmacology (Bekircan et al., 2008), (Bektaş et al., 2007).
Corrosion Inhibition
The application of triazole derivatives extends to the field of materials science, particularly in corrosion inhibition for metals. For example, certain triazole compounds have been identified as effective inhibitors for the acidic corrosion of mild steel, demonstrating high inhibition efficiency and contributing to the development of corrosion-resistant materials (Bentiss et al., 2009).
Synthetic Applications
Triazole derivatives, including those related to "5-(Methoxymethyl)-2H-triazole-4-carboxylic acid," serve as key intermediates in organic synthesis. Their unique chemical properties enable the construction of complex molecular architectures, facilitating the development of new synthetic methods and the production of novel compounds with potential applications across various fields (Houpis et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(methoxymethyl)-2H-triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-11-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXJKFOEXQILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNN=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-2H-triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-isopropylphenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942652.png)
![N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2942654.png)

![N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2942656.png)
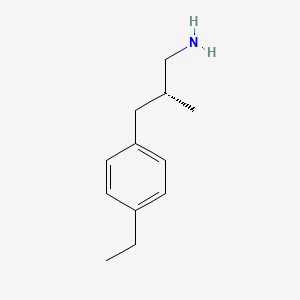

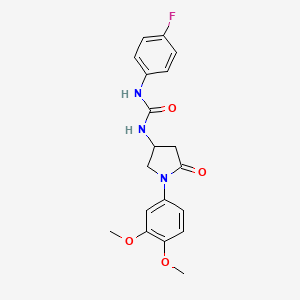
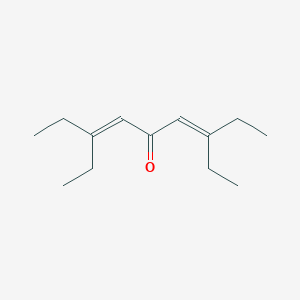
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2942666.png)
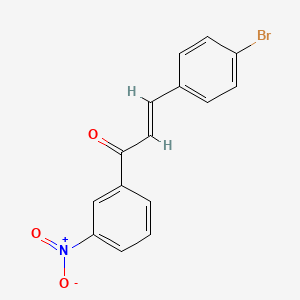


![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)
